1-Oxaspiro[4.5]decan-4-amine, also known as Oliceridine, is a synthetic compound primarily classified as an opioid analgesic. This compound has garnered attention for its selective action on the mu-opioid receptor, which is crucial in pain modulation. The development of 1-Oxaspiro[4.5]decan-4-amine is part of ongoing research into safer analgesics that minimize the adverse effects commonly associated with traditional opioids.
The compound has been synthesized through various chemical methodologies, with significant research focusing on optimizing these synthesis routes for better yields and efficiency. Notably, the Lewis acid-catalyzed Prins/pinacol cascade reaction has been highlighted as a prominent method for its synthesis.
1-Oxaspiro[4.5]decan-4-amine falls under the category of spirocyclic compounds, characterized by its unique bicyclic structure that includes both a nitrogen and an oxygen atom in its framework. This classification is significant as it influences the compound's biological activity and pharmacological properties.
The synthesis of 1-Oxaspiro[4.5]decan-4-amine can be achieved through several methods, with one notable approach being the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves:
The reaction conditions typically require controlled temperatures and specific catalysts to ensure high selectivity and yield. For example, using Lewis acids such as boron trifluoride can enhance the efficiency of the reaction.
The molecular structure of 1-Oxaspiro[4.5]decan-4-amine features a spirocyclic arrangement that includes:
The compound's molecular weight is approximately 169.25 g/mol, and it exhibits specific stereochemical configurations that are critical for its interaction with biological targets.
1-Oxaspiro[4.5]decan-4-amine can undergo various chemical transformations:
The choice of reagents and conditions significantly affects the outcome of these reactions, allowing for the synthesis of various derivatives that may have distinct biological activities.
The primary mechanism of action for 1-Oxaspiro[4.5]decan-4-amine involves its interaction with the mu-opioid receptor (MOR). Upon binding:
This mechanism suggests that 1-Oxaspiro[4.5]decan-4-amine may provide analgesic effects while minimizing typical opioid-related side effects due to its selective pathway activation.
1-Oxaspiro[4.5]decan-4-amine is characterized by:
Key chemical properties include:
1-Oxaspiro[4.5]decan-4-amine is primarily utilized in pharmacological research aimed at developing new analgesics with reduced side effects compared to traditional opioids. Its unique mechanism makes it a candidate for further studies in pain management therapies, particularly in chronic pain conditions where opioid use is prevalent but fraught with risks of addiction and tolerance.
Spirocyclic amines represent a distinctive class of organic compounds characterized by fused ring systems sharing a single tetrahedral ("spiro") atom. This architectural feature imposes significant three-dimensional rigidity, which profoundly influences molecular conformation, electronic distribution, and biological interactions. Within this family, 1-Oxaspiro[4.5]decan-4-amine exemplifies a hybrid scaffold combining an amine pharmacophore with an oxygen-containing spirocyclic framework. Its structural complexity offers unique advantages in drug design, including enhanced metabolic stability and selective target binding compared to planar or flexible analogs.
The systematic name 1-Oxaspiro[4.5]decan-4-amine follows International Union of Pure and Applied Chemistry (IUPAC) conventions for spiro compounds:
The molecular formula is C₉H₁₇NO (molar mass: 155.24 g/mol), with the SMILES string C1CCC2(CC1)C(CCO2)N
explicitly defining connectivity. Key structural features include:
Table 1: Key Physicochemical Properties of 1-Oxaspiro[4.5]decan-4-amine
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 1780867-14-2 | [4] |
Molecular Formula | C₉H₁₇NO | PubChemLite [1] |
Molar Mass | 155.24 g/mol | BLD Pharm [4] |
SMILES | C1CCC2(CC1)C(CCO2)N | PubChemLite [1] |
InChIKey | XGBIMJZTYGFCRR-UHFFFAOYSA-N | PubChemLite [1] |
Predicted Collision Section (Ų) | 134.4 ([M+H]⁺) | CCS Data [1] |
Table 2: Bonding and Stereochemical Analysis
Structural Element | Description | Chemical Implications |
---|---|---|
Spiro Carbon (C9) | Quaternary, chiral center | Conformational rigidity; potential for enantioselective synthesis |
C4-NH₂ Group | Primary amine on oxolane ring | Nucleophilicity; salt formation; hydrogen bonding |
Ring Fusion Angle | ~90° between ring planes | Steric hindrance; distinct pharmacophore presentation |
The therapeutic exploitation of spirocycles began with natural products like spironolactone (1950s), a steroidal aldosterone antagonist. Synthetic spirocyclic scaffolds gained prominence in the 1990s with advances in catalytic ring-closing methodologies. 1-Oxaspiro[4.5]decan-4-amine emerged in the 2010s as part of efforts to diversify heterocyclic libraries for high-throughput screening [3] [6].
Table 3: Evolution of Key Spirocyclic Drug Candidates
Compound | Core Structure | Therapeutic Target | Historical Significance |
---|---|---|---|
Spironolactone | Steroidal spiro-lactone | Mineralocorticoid receptor | First-in-class potassium-sparing diuretic (1959) |
1-Oxa-3-azaspiro[4.5]decan-2-one | Spirocyclic lactam | Neuropeptide Y5 receptor | Patent WO2008092888A1 for eating disorders (2008) [3] |
2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one | Keto-brominated spirocyclic | Antibacterial/antifeedant | Demonstrated bioactivity against Bacillus subtilis (2010s) [9] |
1-Oxaspiro[4.5]decan-4-amine | Primary amine spirocycle | Undisclosed targets | Emerged as synthetic intermediate (CAS: 1780867-14-2, 2010s) [4] |
The trajectory of 1-Oxaspiro[4.5]decan-4-amine reflects broader trends: once considered structural curiosities, spirocycles are now indispensable for addressing drug discovery challenges like conformational flexibility and metabolic lability.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5